molecular formula C24H16O4 B14221805 3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione CAS No. 499114-82-8

3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione

Cat. No.: B14221805
CAS No.: 499114-82-8
M. Wt: 368.4 g/mol
InChI Key: FKRBOQREFPJMLG-UHFFFAOYSA-N
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Description

3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro octane ring and a phenyl-substituted dione, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione typically involves the reaction of 1,6-dioxaspiro[2.5]octane with various nucleophiles. The reaction conditions often include the use of methanol, phenols, thiols, thiocyanic acids, and other reagents under controlled temperatures and pH levels . The oxidation of 4-methylenetetrahydropyran, a byproduct in the manufacture of isoprene, is a common method to obtain the precursor compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol, phenols, thiols, thiocyanic acids, and sodium sulfite. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts or oxidizing agents .

Major Products Formed

Major products formed from these reactions include 4-hydroxy-4-(methoxymethyl)tetrahydropyran, sulfides, sulfoxides, and other functional derivatives .

Scientific Research Applications

3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is unique due to its spirocyclic structure and the presence of multiple phenyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

499114-82-8

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

3,3,6-triphenyl-1,7-dioxaspiro[3.4]oct-5-ene-2,8-dione

InChI

InChI=1S/C24H16O4/c25-21-23(16-20(27-21)17-10-4-1-5-11-17)24(22(26)28-23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

FKRBOQREFPJMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3(C(=O)O2)C(C(=O)O3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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